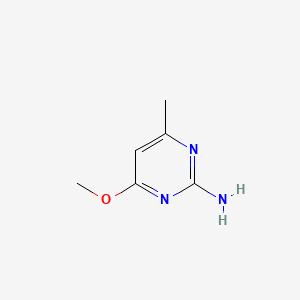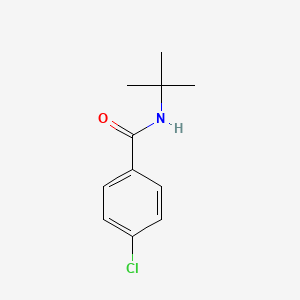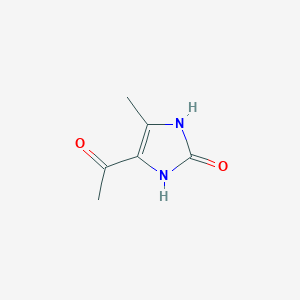
2-Feniletanotioamida
Descripción general
Descripción
2-Phenylethanethioamide is an organic compound with the molecular formula C8H9NS It is characterized by the presence of a phenyl group attached to an ethanethioamide moiety
Aplicaciones Científicas De Investigación
2-Phenylethanethioamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Análisis Bioquímico
Biochemical Properties
2-Phenylethanethioamide plays a significant role in biochemical reactions. It interacts with enzymes such as UDP-glucose:N-hydroxy-2-phenylethanethioamide S-beta-D-glucosyltransferase, which catalyzes the glucosylation of the compound . This interaction is crucial for the biosynthesis of glucosinolates, secondary metabolites involved in plant defense mechanisms. The compound’s interaction with this enzyme highlights its importance in metabolic pathways related to glucosinolate biosynthesis.
Cellular Effects
2-Phenylethanethioamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes modulation of cytokine production, which can alter immune responses . Additionally, 2-Phenylethanethioamide can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes . These effects underscore the compound’s role in regulating cellular functions.
Molecular Mechanism
The molecular mechanism of 2-Phenylethanethioamide involves its binding interactions with biomolecules. The compound binds to specific enzymes, such as UDP-glucose:N-hydroxy-2-phenylethanethioamide S-beta-D-glucosyltransferase, facilitating the transfer of glucose moieties to the compound . This glucosylation process is essential for the compound’s role in glucosinolate biosynthesis. Additionally, 2-Phenylethanethioamide can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylethanethioamide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Phenylethanethioamide remains stable under specific storage conditions, such as at 4°C . Its degradation products can have different biochemical properties, potentially altering its effects on cells. Long-term exposure to 2-Phenylethanethioamide in in vitro and in vivo studies has revealed its impact on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Phenylethanethioamide vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways without causing significant toxicity . At high doses, 2-Phenylethanethioamide may exhibit toxic effects, including alterations in liver and kidney function . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
2-Phenylethanethioamide is involved in several metabolic pathways, including glucosinolate biosynthesis and tryptophan metabolism . The compound interacts with enzymes such as UDP-glucose:N-hydroxy-2-phenylethanethioamide S-beta-D-glucosyltransferase, facilitating the transfer of glucose moieties to the compound . This interaction is crucial for the biosynthesis of glucosinolates, which play a role in plant defense mechanisms. Additionally, 2-Phenylethanethioamide can influence metabolic flux and metabolite levels, further highlighting its role in metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Phenylethanethioamide within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments . This localization is essential for its biochemical interactions and effects on cellular functions. Additionally, binding proteins can facilitate the distribution of 2-Phenylethanethioamide within tissues, influencing its overall bioavailability and activity .
Subcellular Localization
2-Phenylethanethioamide exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, enabling it to exert its biochemical effects. Understanding the subcellular localization of 2-Phenylethanethioamide provides insights into its role in cellular processes and metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Phenylethanethioamide can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride, which is then reacted with ammonium thiocyanate to yield 2-Phenylethanethioamide. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of 2-Phenylethanethioamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylethanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of 2-Phenylethanethioamide can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-Phenylethanethioamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in pathways related to oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
Phenylacetamide: Similar structure but lacks the thioamide group.
Benzylthiourea: Contains a thiourea group instead of a thioamide group.
Phenylethylamine: Lacks the thioamide group and has a different functional group arrangement.
Uniqueness: 2-Phenylethanethioamide is unique due to the presence of both a phenyl group and a thioamide group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Propiedades
IUPAC Name |
2-phenylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXBHFANXQMZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983060 | |
| Record name | 2-Phenylethanimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-54-5 | |
| Record name | Benzeneethanethioamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneethanethioamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylethanimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylthioacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZENEETHANETHIOAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLS5738GKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research for producing 2-phenylethanethioamide?
A1: The research presents a novel, metal-free method for synthesizing thioamides like 2-phenylethanethioamide. [] This three-component reaction utilizes readily available starting materials: styrenes, amines, and elemental sulfur. [] The reaction is base-controlled, meaning the choice of base directly influences whether 2-phenylethanethioamide or benzothioamide is preferentially formed. [] This control allows for selective synthesis, which is valuable in organic chemistry. This metal-free approach offers advantages in terms of cost-effectiveness and environmental friendliness compared to traditional metal-catalyzed reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














